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Compound of Interest

Compound Name: 2,2-difluoropent-4-enoic Acid

Cat. No.: B1249098

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoropent-4-enoic acid is a fluorinated carboxylic acid of interest in synthetic organic
chemistry and drug development. The presence of the gem-difluoro group at the a-position
significantly influences the compound's chemical and physical properties, including its acidity
and reactivity. This guide provides a comprehensive overview of its known synonyms, chemical
properties, a detailed experimental protocol for a key synthetic application, and its potential role
as an inhibitor of fatty acid oxidation, a pathway of significant interest in metabolic diseases
and oncology.

Chemical Identity and Synonyms

Proper identification of chemical compounds is crucial for research and development. 2,2-
Difluoropent-4-enoic acid is known by several synonyms, which are listed in the table below
along with its key identifiers.
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Identifier Type Value

IUPAC Name 2,2-difluoropent-4-enoic acid

Synonyms 2,2-difluoro-4-pentenoic acid, F2-4-PA
CAS Number 55039-89-9

Molecular Formula C5H6F202[1]

Molecular Weight 136.10 g/mol [1]

InChl Key LHOKYUDUAYXFGF-UHFFFAOYSA-N[1]
SMILES C=CCC(C(=0)0O)(F)F[1]

Physicochemical and Spectroscopic Data

A comprehensive dataset of the physicochemical and spectroscopic properties of 2,2-
difluoropent-4-enoic acid is essential for its characterization and use in experimental settings.
While a complete set of experimentally derived spectroscopic data is not readily available in the
public domain, this section provides key computed properties and predictions for its spectral

characteristics.
Property Value
Physical Form Liquid
Purity Typically available at 95-97%][2]
XLogP3-AA 1.6[1]
Topological Polar Surface Area 37.3 A1)
Hydrogen Bond Donor Count 11]
Hydrogen Bond Acceptor Count 2

Predicted Spectroscopic Data
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Infrared (IR) Spectroscopy: The IR spectrum of 2,2-difluoropent-4-enoic acid is expected to
show characteristic absorption bands for its functional groups. A very broad O-H stretching
band is anticipated in the region of 3300-2500 cm~1 due to the carboxylic acid dimer. A strong
C=0 stretching vibration should appear around 1710 cm~1. The C-F stretching vibrations will
likely produce strong bands in the 1300-1100 cm~1 region. Additionally, a C=C stretching
vibration for the terminal alkene is expected around 1645 cm~1, and the =C-H stretching should
be visible just above 3000 cm~1.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: The proton NMR spectrum is expected to show signals for the vinyl protons
(CH=CH®3) in the range of 5.0-6.0 ppm, with characteristic splitting patterns. The allylic
protons (-CHz-) adjacent to the double bond would likely appear as a multiplet around 2.5-
2.8 ppm. The acidic proton of the carboxylic acid will be a broad singlet, the chemical shift of
which is concentration and solvent dependent.

e 13C NMR: The carbon spectrum would show a signal for the carboxylic carbon (C=0) in the
downfield region, typically around 170-180 ppm. The quaternary carbon bearing the two
fluorine atoms (CF2) would be split into a triplet by the two fluorine atoms. The carbons of the
vinyl group (CH=CHz2) would appear in the alkene region (115-140 ppm). The allylic carbon (-
CHz2-) would be found further upfield.

e 19F NMR: The fluorine NMR spectrum is expected to show a single resonance for the two
equivalent fluorine atoms, likely as a triplet due to coupling with the adjacent methylene
protons. The chemical shift would be in the typical range for aliphatic gem-difluoro
compounds.

Experimental Protocol: lodolactonization of 2,2-
difluoropent-4-enoic acid

A key application of 2,2-difluoropent-4-enoic acid is its use in the synthesis of heterocyclic
compounds. One such reaction is its iodolactonization to form 3,3-difluoro-5-
(iodomethyl)dihydrofuran-2(3H)-one, a precursor to valuable building blocks like 5-hydroxy-3,3-
difluoropiperidine.

Reaction Scheme

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1249098?utm_src=pdf-body
https://www.benchchem.com/product/b1249098?utm_src=pdf-body
https://www.benchchem.com/product/b1249098?utm_src=pdf-body
https://www.benchchem.com/product/b1249098?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1249098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Caption: lodolactonization of 2,2-difluoropent-4-enoic acid.

Materials and Methods

Materials:

2,2-Difluoropent-4-enoic acid

e lodine (I2)

o Acetonitrile (CHsCN), anhydrous

e Nitrogen gas (N2)

e Round-bottom flask, darkened or wrapped in foil
o Magnetic stirrer and stir bar

* Ice bath

Procedure:

e To a darkened round-bottom flask under a nitrogen atmosphere, a solution of 2,2-difluoro-4-
pentenoic acid (1.0 equivalent) in anhydrous acetonitrile is prepared.

e The flask is cooled to 0 °C using an ice bath.
 lodine (2.6 equivalents) is added to the cooled solution.

e The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature while
monitoring the reaction progress by a suitable method (e.g., TLC or GC-MS).

o Upon completion, the reaction is quenched and worked up to isolate the product, 3,3-
difluoro-5-(iodomethyl)dihydrofuran-2(3H)-one.

Note: This protocol is based on the procedure described by Surmont et al. for the synthesis of
precursors to 5-substituted-3,3-difluoropiperidines.
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Characterization of the Product

The product, 3,3-difluoro-5-(iodomethyl)dihydrofuran-2(3H)-one, can be characterized by
standard analytical techniques. For example, Gas Chromatography-Mass Spectrometry (GC-
MS) can be used to confirm the molecular weight of the product.

Analytical Data Value

GC-MS (El) m/z 262/263 (M*)

Relevance in Drug Development: Inhibition of Fatty
Acid Oxidation

The structural similarity of 2,2-difluoropent-4-enoic acid to 4-pentenoic acid suggests its
potential as an inhibitor of fatty acid [3-oxidation. 4-Pentenoic acid is a known hypoglycemic
agent that inhibits this metabolic pathway. The [3-oxidation spiral is a critical source of energy,
particularly in tissues with high energy demands such as the heart and skeletal muscle.

The Fatty Acid pB-Oxidation Pathway

Fatty acid [3-oxidation is a multi-step process that occurs in the mitochondria, where fatty acyl-
CoA is progressively shortened by two carbons per cycle to produce acetyl-CoA, FADHz, and
NADH. These products then enter the citric acid cycle and the electron transport chain to
generate ATP.
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Caption: The mitochondrial fatty acid -oxidation spiral.
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Proposed Mechanism of Inhibition

Unsaturated fatty acids like 4-pentenoic acid are known to inhibit 3-oxidation. It is proposed
that 2,2-difluoropent-4-enoic acid, upon conversion to its CoA ester, could act as an inhibitor
of one or more enzymes in the (-oxidation pathway. The presence of the difluoro group may
enhance its inhibitory activity or alter its metabolic fate compared to its non-fluorinated analog.
The inhibition of this pathway can shift cellular metabolism towards glucose utilization, a
strategy being explored for the treatment of conditions such as angina and heart failure.

2,2-difluoropent-4-enoyl-CoA B-Oxidation Enzymes Inhibition
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Caption: Proposed inhibitory action on 3-oxidation.

Conclusion

2,2-Difluoropent-4-enoic acid is a versatile fluorinated building block with demonstrated utility
in the synthesis of complex heterocyclic molecules. Its structural analogy to known inhibitors of
fatty acid metabolism suggests its potential for the development of new therapeutics targeting
metabolic pathways. Further research into its biological activity and detailed spectroscopic
characterization will undoubtedly expand its applications in medicinal chemistry and drug
discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 2,2-difluoropent-4-enoic
acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1249098#2-2-difluoropent-4-enoic-acid-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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